molecular formula C8H11NO2 B3359768 2,5-Pyridinedimethanol, 6-methyl- CAS No. 87511-98-6

2,5-Pyridinedimethanol, 6-methyl-

Cat. No.: B3359768
CAS No.: 87511-98-6
M. Wt: 153.18 g/mol
InChI Key: QKGRREWCVJPHFW-UHFFFAOYSA-N
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Description

2,5-Pyridinedimethanol, 6-methyl-: is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring two hydroxymethyl groups at the 2 and 5 positions and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedimethanol, 6-methyl- typically involves the oxidation of 2,5-dimethylpyridine to form 2,5-pyridinedicarboxylic acid, followed by reduction to yield the desired dimethanol compound. The oxidation step can be achieved using potassium permanganate (KMnO4) under reflux conditions . The resulting dicarboxylic acid is then reduced using sodium borohydride (NaBH4) in the presence of iodine (I2) to obtain 2,5-Pyridinedimethanol, 6-methyl- with a high yield .

Industrial Production Methods: In an industrial setting, the production of 2,5-Pyridinedimethanol, 6-methyl- can be scaled up by optimizing the reaction conditions to ensure safety, efficiency, and cost-effectiveness. This involves using large-scale reactors with precise temperature and pressure controls, as well as continuous monitoring of the reaction progress to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyridinedimethanol, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 2,5-Pyridinedicarboxylic acid.

    Reduction: 2,5-Pyridinedimethanol.

    Substitution: 2,5-Dihalogenated pyridine derivatives.

Scientific Research Applications

2,5-Pyridinedimethanol, 6-methyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes and catalysts.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Pyridinedimethanol, 6-methyl- involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. These complexes can activate or inhibit specific enzymes or pathways, leading to desired chemical transformations .

Comparison with Similar Compounds

    2,6-Pyridinedimethanol: Similar structure but with hydroxymethyl groups at the 2 and 6 positions.

    2,5-Pyridinedicarboxylic acid: An oxidized form with carboxylic acid groups instead of hydroxymethyl groups.

    2,5-Dimethylpyridine: A precursor in the synthesis of 2,5-Pyridinedimethanol, 6-methyl-.

Uniqueness: 2,5-Pyridinedimethanol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for the synthesis of specialized ligands and catalysts, as well as for exploring new chemical reactivities and applications.

Properties

IUPAC Name

[6-(hydroxymethyl)-2-methylpyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(4-10)2-3-8(5-11)9-6/h2-3,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGRREWCVJPHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607212
Record name (6-Methylpyridine-2,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87511-98-6
Record name (6-Methylpyridine-2,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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